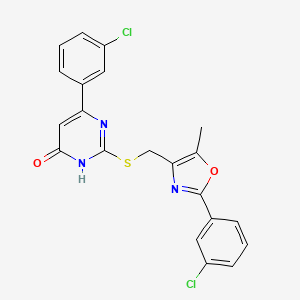
6-(3-Chlorophenyl)-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or significance in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including its possible reactions with other compounds under various conditions.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and spectral properties.Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research into compounds structurally related to 6-(3-Chlorophenyl)-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)pyrimidin-4-ol often focuses on their synthesis and potential applications in various fields, including pharmacology and material science. The compound's synthesis may involve complex reactions yielding heterocycles like pyrimidines, which are significant in medicinal chemistry due to their presence in DNA and RNA as nitrogenous bases. Structural analysis through techniques such as X-ray diffraction, NMR, and mass spectrometry aids in confirming the purity and configuration of these synthesized compounds (Huang et al., 2007; Murugavel et al., 2015).
Pharmaceutical Applications
Compounds with pyrimidine cores, similar to the one described, may exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. These activities are often explored through the synthesis of derivatives and subsequent biological evaluation against a range of targets. For instance, novel pyrazolopyrimidines derivatives have been investigated for their anticancer and anti-5-lipoxygenase activities, showing promise in these areas (Rahmouni et al., 2016). Similarly, pyrimidine-based compounds have been tested for their antimicrobial properties, with some showing effectiveness against various pathogens (Abdelghani et al., 2017).
Material Science and Optoelectronics
The structural and electronic properties of pyrimidine derivatives are of interest in the field of material science, particularly for their potential applications in nonlinear optics (NLO) and optoelectronics. Studies have shown that certain pyrimidine compounds can exhibit significant NLO properties, making them suitable for use in high-tech applications such as optoelectronic devices (Hussain et al., 2020).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This would involve speculating on potential future research directions, such as new synthetic routes, applications, or modifications to the compound.
Please consult with a professional chemist or a trusted source for accurate information. It’s important to handle all chemicals with appropriate safety measures. If you’re planning to synthesize or use this compound in a lab, please follow all relevant safety protocols. Always stay informed and safe! 😊
properties
IUPAC Name |
4-(3-chlorophenyl)-2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O2S/c1-12-18(24-20(28-12)14-5-3-7-16(23)9-14)11-29-21-25-17(10-19(27)26-21)13-4-2-6-15(22)8-13/h2-10H,11H2,1H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHILEHNXSADJFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC(=CC(=O)N3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Chlorophenyl)-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)pyrimidin-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,1-Dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylprop-2-enamide](/img/structure/B2617221.png)
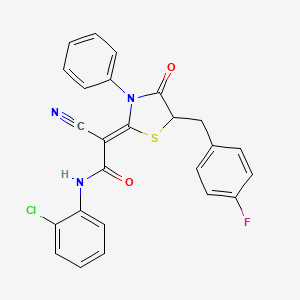
![methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamate](/img/structure/B2617224.png)
![4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine](/img/structure/B2617225.png)
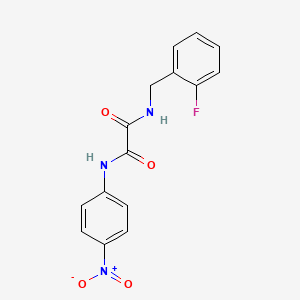
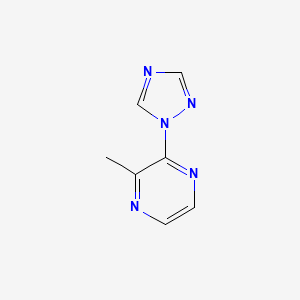
![N-methyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2617235.png)
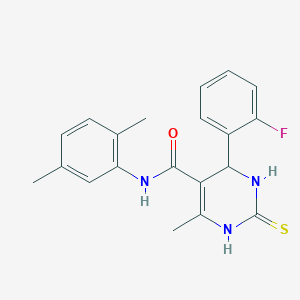
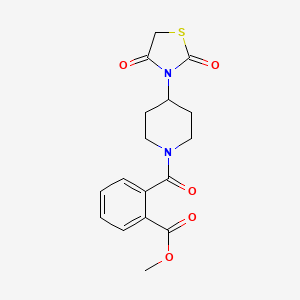
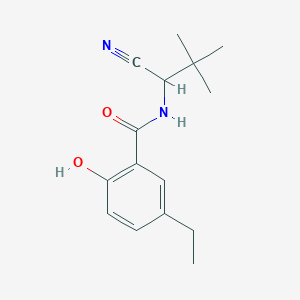
![8-[4-(Benzenesulfonyl)piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2617239.png)
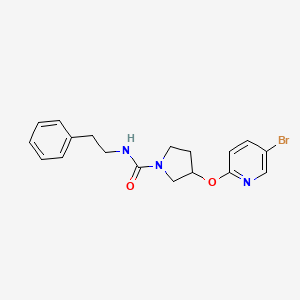
![Methyl 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetate](/img/structure/B2617242.png)
![(1R,3R,5R)-3-Aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2617243.png)